Spiro[azetidine-2,4'-chromane]
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Overview
Description
Spiro[azetidine-2,4’-chromane] is a spirocyclic compound characterized by a unique structure where an azetidine ring is fused to a chromane ring at a single carbon atom. This compound belongs to the class of spiro heterocycles, which are known for their rigidity and potential biological activity. The spirocyclic structure imparts significant conformational stability, making it an interesting subject for medicinal chemistry and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of spiro[azetidine-2,4’-chromane] typically involves the formation of the azetidine ring followed by its fusion with the chromane ring. One common method includes the cyclization of azetidine precursors with chromane derivatives under controlled conditions. For instance, the reaction of azetidine-2-one with chromane-4-carboxylic acid in the presence of a dehydrating agent can yield the desired spiro compound .
Industrial Production Methods: Industrial production of spiro[azetidine-2,4’-chromane] may involve scalable synthetic routes such as microwave-assisted cyclization or continuous flow synthesis. These methods offer advantages in terms of reaction efficiency, yield, and scalability. The use of catalysts and optimized reaction conditions can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions: Spiro[azetidine-2,4’-chromane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted spiro[azetidine-2,4’-chromane] compounds with various functional groups .
Scientific Research Applications
Spiro[azetidine-2,4’-chromane] has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: The compound exhibits potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research indicates its potential use in developing therapeutic agents due to its unique structure and biological properties.
Mechanism of Action
The mechanism of action of spiro[azetidine-2,4’-chromane] involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or receptor antagonism .
Comparison with Similar Compounds
Similar Compounds:
Spiro[azetidine-2-one]: Known for its use in β-lactam antibiotics like penicillin and cephalosporin.
Spiro[pyrrolidine-2,4’-chromane]: Exhibits similar spirocyclic structure but with a pyrrolidine ring instead of azetidine.
Spiro[indoline-2,4’-chromane]: Contains an indoline ring fused to chromane, showing different biological activities.
Uniqueness: Spiro[azetidine-2,4’-chromane] is unique due to its specific combination of azetidine and chromane rings, which imparts distinct chemical and biological properties. Its rigidity and conformational stability make it a valuable compound for various applications in medicinal chemistry and synthetic organic chemistry .
Properties
IUPAC Name |
(4S)-spiro[2,3-dihydrochromene-4,2'-azetidine] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-4-10-9(3-1)11(5-7-12-11)6-8-13-10/h1-4,12H,5-8H2/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNGXLWBHIAKJO-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12CCOC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@]12CCOC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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